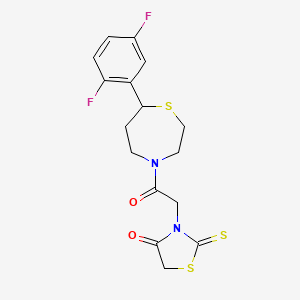
3-(2-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)-2-thioxothiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C16H16F2N2O2S3 and its molecular weight is 402.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 3-(2-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)-2-thioxothiazolidin-4-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a thiazepane ring and various aromatic substituents suggests diverse pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory activities. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure
The compound can be represented by the following structural formula:
This structure includes a thiazepane ring and a difluorophenyl group, which enhance its lipophilicity and potential interaction with biological targets.
The biological activity of this compound is likely mediated through interactions with specific molecular targets. The thiazepane ring may facilitate binding to enzymes or receptors that recognize sulfur and nitrogen-containing heterocycles. The difluorophenyl group enhances binding affinity through hydrophobic interactions, potentially modulating various biochemical pathways .
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of thiazolidinone derivatives, including those similar to our compound. For instance, compounds with similar structures have shown significant inhibitory effects against various bacteria and fungi. The mechanism often involves the inhibition of key metabolic pathways or direct disruption of microbial cell walls .
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory | |
| Escherichia coli | Moderate activity | |
| Candida albicans | Effective |
Antitumor Activity
Research indicates that compounds related to thiazolidinones exhibit antitumor properties by targeting specific cancer cell lines. For example, some derivatives have been shown to inhibit cell proliferation in breast cancer models through apoptosis induction .
Anti-inflammatory Activity
Thiazolidinone derivatives also exhibit anti-inflammatory effects by modulating inflammatory cytokine production. This activity could be beneficial in treating chronic inflammatory conditions .
Case Studies
-
Study on Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of thiazolidinone derivatives against S. aureus and E. coli. The results indicated that certain derivatives exhibited minimal inhibitory concentrations (MICs) lower than standard antibiotics, suggesting potential for new therapeutic agents . -
Antitumor Evaluation
In vitro assays demonstrated that derivatives similar to this compound significantly reduced cell viability in MCF-7 breast cancer cells by inducing apoptosis through caspase activation . -
Inflammatory Response Modulation
A recent investigation into the anti-inflammatory properties of thiazolidinone compounds revealed their ability to decrease levels of pro-inflammatory cytokines (e.g., IL-6 and TNF-alpha) in activated macrophages, highlighting their therapeutic potential in inflammatory diseases .
Properties
IUPAC Name |
3-[2-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-2-oxoethyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N2O2S3/c17-10-1-2-12(18)11(7-10)13-3-4-19(5-6-24-13)14(21)8-20-15(22)9-25-16(20)23/h1-2,7,13H,3-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXHVJCCAOIEBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)CN3C(=O)CSC3=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N2O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














